Adavivint Hydrochloride is a small-molecule compound that functions as a selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of Wnt signaling is implicated in numerous diseases, particularly in cancer and fibrosis. Adavivint Hydrochloride has garnered attention for its potential therapeutic applications in treating conditions associated with aberrant Wnt signaling, including certain types of cancer and fibrotic diseases.
Adavivint Hydrochloride is derived from research focused on targeting the Wnt/β-catenin pathway to inhibit the proliferation of specific cell types associated with disease progression. It has been studied in various preclinical models and is available from chemical suppliers such as MedChemExpress and MedKoo Biotechnology .
Adavivint Hydrochloride is classified as a Wnt pathway inhibitor. Its mechanism involves disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF), thereby preventing the transcription of Wnt target genes. This classification places it among a growing list of compounds aimed at modulating this critical signaling pathway for therapeutic benefit.
The synthesis of Adavivint Hydrochloride involves several key steps, typically beginning with the formation of a core structure that exhibits the desired pharmacological properties. The synthetic route may include:
Technical details regarding specific reagents and conditions used in these synthetic steps are typically proprietary but can be found in patent literature .
Adavivint Hydrochloride has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with biological targets. The molecular formula is C₁₄H₁₄ClN₃O, with a molecular weight of approximately 273.73 g/mol.
The compound's structural representation includes:
The specific stereochemistry of Adavivint Hydrochloride can significantly influence its pharmacological properties, making detailed structural analysis crucial for understanding its mechanism of action.
Adavivint Hydrochloride primarily functions through competitive inhibition of β-catenin's interaction with TCF/LEF transcription factors. The compound does not undergo extensive metabolic transformations; instead, it binds reversibly to its target, leading to downstream effects on gene expression.
In vitro studies have demonstrated that Adavivint Hydrochloride effectively reduces the transcriptional activity of Wnt target genes in various cell lines, showcasing its potential as a therapeutic agent against diseases driven by Wnt signaling dysregulation .
The mechanism of action for Adavivint Hydrochloride involves:
Research indicates that treatment with Adavivint Hydrochloride results in significant downregulation of key Wnt target genes, contributing to reduced cellular proliferation in cancerous tissues .
Relevant data regarding its solubility and stability are essential for formulation development in pharmaceutical applications.
Adavivint Hydrochloride is being investigated for various scientific applications, including:
Adavivint HCl is the hydrochloride salt form of the free base compound Adavivint (systematic name: N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide). The free base has the molecular formula C₂₉H₂₄FN₇O, with a molecular weight of 505.55 g/mol. Protonation of the molecule’s basic nitrogen atoms (likely within the imidazopyridine or indazole rings) forms the hydrochloride salt, increasing the molecular weight to 542.02 g/mol for the monohydrochloride species (C₂₉H₂₅ClFN₇O) [5] [8]. This salt formation enhances stability and solubility for research applications. The structural core consists of a multi-ring system featuring pyridine, indazole, and imidazopyridine moieties linked via carbon-carbon bonds, with a 3-methylbutanamide side chain [1] [9].
Table 1: Molecular Weight Analysis
Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Adavivint (Free base) | C₂₉H₂₄FN₇O | 505.55 |
Adavivint HCl | C₂₉H₂₅ClFN₇O | 542.02 |
The canonical SMILES notation for Adavivint (free base) is:CC(C)CC(=O)NC1=CN=CC(=C1)C1=CC2=C(C=C1)NN=C2C3=NC4=C(N3)C=NC=C4C5=CC(=CC=C5)F
[3] [9].The isomeric SMILES accounts for tautomeric forms:CC(C)CC(=O)Nc1cncc(c1)c1ccc2c(c1)c(n[nH]2)c1nc2c([nH]1)c(cnc2)c1cccc(c1)F
[9].The InChIKey AQDWDWAYVBQMAM-UHFFFAOYSA-N
confirms identity across databases [9]. Stereochemical analysis reveals no chiral centers or stereoisomers due to planar aromatic ring systems and absence of asymmetric carbon atoms. Tautomerism exists at protonated nitrogens within the indazole (e.g., 1H/2H-tautomerism) and imidazopyridine rings, though the predominant bioactive form remains under investigation [1] [9].
Adavivint HCl is registered under CAS No. 1467093-03-3 for the free base [1] [3] [4]. Key synonyms include:
Table 2: Key Nomenclature Identifiers
Identifier Type | Value |
---|---|
CAS Registry No. | 1467093-03-3 (free base) |
USAN | Lorecivivint |
IUPAC Name | N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide |
Primary Synonyms | SM04690, Lorecivivint, SM-04690 |
Adavivint HCl exhibits pH-dependent solubility:
Table 3: Solubility and Formulation Profiles
Solvent/Formulation | Solubility | Recommendations |
---|---|---|
DMSO | 25–30 mg/mL (49.5–59.3 mM) | Use freshly opened, anhydrous DMSO |
Water | <0.1 mg/mL | Avoid for stock solutions |
Ethanol | Insoluble | Not recommended |
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline | ≥2.5 mg/mL | For in vivo studies; prepare fresh |
Crystallographic data remains limited, though computational modeling suggests an orthorhombic crystal system with P2₁2₁2₁ space group based on analogous imidazopyridine structures [9]. Single-crystal X-ray diffraction (SC-XRD) studies are not publicly reported, likely due to challenges in growing diffraction-quality crystals from this polyaromatic salt [5].
Spectroscopic characterization includes:
Table 4: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
UV-Vis (MeOH) | 220 nm, 260 nm, 340 nm | π→π, n→π transitions |
FT-IR (ATR) | 3310, 1650, 1600, 1520, 1220 cm⁻¹ | N–H, C=O, C=N, C–C, C–F stretches |
¹H NMR (DMSO-d₆) | δ 1.05 (d), 2.20 (m), 7.25–9.40 (m) | Aliphatic protons; aromatic systems |
MS (ESI+) | m/z 506.2 [M+H]+ | Free base molecular ion |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3